Product packaging for Anavex 1-41(Cat. No.:)

Anavex 1-41

Cat. No.: B13992962
M. Wt: 281.4 g/mol
InChI Key: AMVCMSPVJGQNFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anavex 1-41 is a selective sigma-1 receptor ligand and investigational compound that has been studied in preclinical research for its potential in neurodegenerative and central nervous system (CNS) diseases . Its research value lies in a novel mechanism of action involving the modulation of sigma-1 and muscarinic receptors, which is associated with neuroprotective, anti-amnesic, and anti-apoptotic properties . In animal models, this compound has demonstrated the ability to prevent oxidative stress, a key factor in neuronal damage, and block the expression of caspase-3, an enzyme critical for programmed cell death (apoptosis) in the hippocampus . Studies have also shown it can prevent amyloid-beta-induced learning deficits and exhibit prominent anti-depressant and weak anti-convulsive activity in animal models . Researchers have explored its potential as a backup compound to ANAVEX 2-73 for Alzheimer's disease research . This product is strictly for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23NO B13992962 Anavex 1-41

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

1-(5,5-diphenyloxolan-3-yl)-N,N-dimethylmethanamine

InChI

InChI=1S/C19H23NO/c1-20(2)14-16-13-19(21-15-16,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,16H,13-15H2,1-2H3

InChI Key

AMVCMSPVJGQNFF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1CC(OC1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Molecular and Cellular Mechanisms of Anavex 1 41 Action

Sigma-1 Receptor (σ1R) Modulation

Anavex 1-41 is a selective ligand for the Sigma-1 receptor (σ1R). prnewswire.com Its therapeutic effects are largely attributed to its ability to modulate this unique intracellular protein.

Ligand Binding Profile and Receptor Affinity

This compound demonstrates a high affinity for the σ1R, with a reported affinity of 44 nM. niph.go.jp In addition to its primary target, this compound also exhibits nanomolar affinities for muscarinic M1, M2, M3, and M4 receptors. niph.go.jpresearchgate.net It also shows some activity at α1, 5-HT2, and D3 receptors, as well as low micromolar affinity for the sodium channel site 2. niph.go.jpnih.govmdpi.com This mixed pharmacological profile suggests a multi-faceted mechanism of action. prnewswire.comanavex.com

ReceptorAffinity (Ki or IC50)
Sigma-1 (σ1R)44 nM
Muscarinic Receptors (M1, M3, M4 > M2)18-114 nM

σ1R Localization and Role as a Chaperone Protein

The σ1R is a unique, ligand-operated chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane (MAM). frontiersin.orgfrontiersin.orgnih.gov This subcellular localization is critical to its function. In a resting state, σ1R is associated with the binding immunoglobulin protein (BiP). nih.govscirp.org Upon stimulation by an agonist like this compound, σ1R dissociates from BiP and can then interact with various client proteins, modulating their activity and stability. nih.govfrontiersin.org This chaperone activity is central to maintaining cellular homeostasis and protecting against cellular stress. scirp.org

Regulation of Intracellular Calcium Homeostasis via Inositol-1,4,5-trisphosphate Receptors (IP3Rs)

A key function of σ1R is the modulation of intracellular calcium (Ca2+) signaling, a process vital for numerous cellular functions. sotcanalytics.com this compound, through its activation of σ1R, influences Ca2+ mobilization within neuronal cells. anavex.com The σ1R directly interacts with and stabilizes the inositol (B14025) 1,4,5-trisphosphate receptor type 3 (IP3R3), a major Ca2+ release channel on the endoplasmic reticulum (ER). nih.govfrontiersin.orgnih.gov By chaperoning IP3R3, σ1R ensures the proper transfer of Ca2+ from the ER to the mitochondria. nih.govnih.gov This regulation of Ca2+ flux is crucial for preventing cellular toxicity that can arise from dysregulated calcium levels. sotcanalytics.com

Influence on Mitochondria-Associated Endoplasmic Reticulum Membranes (MAMs)

The MAM is a critical hub for intercellular communication, regulating processes like lipid synthesis, protein folding, and the aforementioned calcium signaling. frontiersin.orgresearchgate.net The σ1R is highly enriched at the MAM and plays a significant role in maintaining its structural and functional integrity. frontiersin.orgresearchgate.net By acting on σ1R, this compound can influence the crucial cross-talk between the ER and mitochondria. anavex.comsec.gov This is particularly important in the context of neurodegenerative diseases, where the integrity of the MAM is often compromised. spandidos-publications.com

Modulation of Mitochondrial Bioenergetics and Function

By facilitating Ca2+ transfer into the mitochondria, σ1R activation enhances mitochondrial bioenergetics, specifically the production of adenosine (B11128) triphosphate (ATP). nih.govfrontiersin.org This is a critical aspect of neuronal health and function. Pre-clinical studies have indicated that this compound can modulate mitochondrial stress. sec.gov

Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), is a key pathological feature in many neurodegenerative diseases. niph.go.jp The σ1R plays a protective role against oxidative stress. nih.gov Activation of σ1R can lead to the upregulation of anti-apoptotic factors like Bcl-2, which is dependent on ROS-mediated transcriptional activation of nuclear factor kappaB. wikipedia.orgnewdrugapprovals.org In preclinical models, this compound has been shown to prevent the appearance of oxidative stress and lipid peroxidation, a marker of cellular damage caused by ROS. anavex.comanavex.com This suggests that this compound can help mitigate the damaging effects of oxidative stress on neuronal cells. anavex.comsec.gov

Effects on Mitochondrial Respiration and Electron Transport Chain Complex Activities (e.g., Complex I, Complex IV)

This compound has demonstrated protective effects on mitochondrial enzyme complexes, specifically Complex I and Complex IV, under pathological conditions. anavex.com The electron transport chain, located on the mitochondrial membrane, is crucial for producing the majority of a cell's energy in the form of ATP. sotcanalytics.com It consists of five complexes that work together to transfer electrons and pump protons, leading to ATP synthesis. biorxiv.org

Mitochondrial dysfunction is considered an early event in the pathophysiology of neurodegenerative diseases. nih.gov Deficiencies in the activity of electron transport chain enzymes, particularly Complex IV (cytochrome c oxidase), are consistently observed in neurodegenerative conditions. nih.govnih.gov Preclinical data indicates that this compound, along with other related compounds, can protect mitochondrial enzyme complexes I and IV. anavex.com This protective action on the mitochondrial respiratory chain is significant as this chain is a primary site of oxidative stress production, a key factor in neurodegenerative pathologies. nih.gov

The compound is believed to work through alternative mitochondrial pathways via ion channel signaling to guard against oxidative stress. anavex.com By preserving the function of these critical enzyme complexes, this compound may help maintain cellular energy production and reduce the damaging effects of oxidative stress. anavex.comanavex.com

Regulation of Endoplasmic Reticulum (ER) Stress Response (e.g., Unfolded Protein Response)

This compound is involved in the modulation of the endoplasmic reticulum (ER) stress response. annualreports.comsec.govsec.gov The ER is a key cellular organelle involved in protein folding. nih.gov When misfolded proteins accumulate, it triggers a state known as ER stress, which activates the Unfolded Protein Response (UPR). nih.govbiospace.com The UPR aims to restore normal ER function by clearing the accumulated proteins. biospace.com However, prolonged ER stress can lead to programmed cell death, or apoptosis. biospace.com

This compound, through its activity as a sigma-1 receptor (σ1R) agonist, can combat ER stress and prevent apoptosis. anavex.comanavex.com The σ1R is a chaperone protein located primarily on the ER membrane, where it plays a role in regulating calcium mobilization and the UPR. anavex.comnih.govscienceofparkinsons.com Specifically, σ1R activation helps to stabilize key ER stress sensors like IRE1, promoting cell survival signals and preventing the initiation of apoptosis. biospace.com By targeting the ER, this compound helps to prevent the neurodegenerative effects caused by disturbed biochemical pathways. anavex.com

Interaction with Anti-apoptotic and Pro-survival Pathways (e.g., Bcl-2 family)

This compound demonstrates anti-apoptotic and pro-survival properties by interacting with key regulatory pathways. biospace.comanavex.com Apoptosis, or programmed cell death, is a critical process in neurodegenerative diseases. anavex.com this compound has been shown to prevent the expression of caspase-3, a key enzyme in the apoptotic cascade that leads to cell death in the hippocampus. annualreports.comsec.govsec.govprnewswire.com

The compound's anti-apoptotic effects are linked to its influence on the Bcl-2 family of proteins. anavex.comanavex.com The Bcl-2 family consists of both anti-apoptotic proteins (like Bcl-2 itself) and pro-apoptotic proteins (like Bax). nih.govnih.gov The ratio of these proteins is critical in determining a cell's fate. nih.gov this compound's activity at the sigma-1 receptor influences these pathways, helping to prevent apoptosis. anavex.comanavex.com Specifically, in a mouse model of Alzheimer's disease, this compound blocked the expression of caspase-3, a marker for apoptosis, but did not prevent the expression of caspase-9. nih.gov This suggests a specific interaction with the apoptotic pathway.

Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Interactions

Affinity and Agonistic Properties at mAChR Subtypes (e.g., M1)

This compound is a non-selective muscarinic acetylcholine receptor ligand. nih.gov Pharmacological screening has confirmed its potency as a ligand for both muscarinic receptors and sigma-1 receptors. nih.gov Functional tests have revealed that it acts as an agonist at the M1 muscarinic acetylcholine receptor subtype and as an antagonist at the M2 and M3 subtypes. nih.gov The compound is equipotent on M1, M3, and M4 subtypes, as well as on σ1 sites. nih.gov

Synergistic Actions between σ1R and mAChR Systems

A key aspect of this compound's mechanism is the synergistic action between the sigma-1 receptor and muscarinic receptor systems. biospace.comanavex.comprnewswire.comnih.gov This synergy allows the compound to be effective at very low doses. anavex.com The simultaneous action on membrane-bound muscarinic receptors and intracellular σ1 receptors, which are largely located on the endoplasmic reticulum, is thought to produce these synergistic effects. nih.gov This dual activity contributes to its neuroprotective and anti-amnesic properties. biospace.comanavex.com Studies have shown that the beneficial effects of this compound on learning can be blocked by both a muscarinic antagonist (scopolamine) and a σ1R inactivator (BD1047), confirming the involvement of both receptor systems. nih.govanavex.com

Modulation of Ion Channels

This compound exhibits mixed pharmacological activity that includes the modulation of ion channels. prnewswire.com It has been identified as a mixed sigma-1, muscarinic, and sodium-channel candidate drug. anavex.comanavex.com The compound has been shown to inhibit the binding of [3H]batrachotoxin to sodium channel site 2 with micromolar affinities. nih.gov This interaction with ion channels may contribute to its neuroprotective effects. annualreports.comprnewswire.comsec.gov

Effects on Sodium Channels

This compound is characterized as a modulator of sodium channels. anavex.comprnewswire.comanavex.com This interaction is considered a component of its neuroprotective mechanism. prnewswire.comanavex.com The compound exhibits a moderate affinity for sodium channels at micromolar concentrations. sec.govsec.gov The modulation of voltage-gated ion channels is a known function of the sigma-1 receptor, a primary target of this compound. researchgate.net It is through this interaction with the sigma-1 receptor that this compound is understood to exert its influence on sodium channel activity, contributing to cellular stability and protection. sec.govresearchgate.net

Downstream Biochemical Signaling Cascades

The principal mechanism of this compound involves the simultaneous activation of sigma-1 (σ1) and muscarinic acetylcholine receptors. anavex.comanavex.com This dual agonism triggers a series of downstream signaling events that promote cellular homeostasis and resilience against pathological stressors. anavex.com

The sigma-1 receptor, a chaperone protein primarily located at the endoplasmic reticulum (ER) and mitochondrial membranes, is a key mediator of the compound's effects. researchgate.netnih.govwikipedia.org Activation of the σ1 receptor by this compound initiates several protective pathways:

Regulation of Calcium Homeostasis: The compound modulates calcium mobilization within the neuron. anavex.com It influences the Inositol Triphosphate receptor (IP3R) and the sarcoendoplasmic reticulum Ca2+/ATPase (SERCA) pump, helping to mitigate ER stress, a key factor in neuronal apoptosis. anavex.comfirstwordpharma.comsotcanalytics.com

Anti-Apoptotic Activity: Preclinical studies have shown that this compound prevents the expression of caspase-3 and caspase-12, which are critical enzymes in the programmed cell death pathway. anavex.comprnewswire.comanavex.comsec.govanavex.com This anti-apoptotic effect is a direct result of its ability to combat ER and oxidative stress. anavex.comniph.go.jp

Mitochondrial Protection: this compound has demonstrated protective effects on mitochondrial enzyme complexes I and IV during pathological conditions. anavex.com This action preserves mitochondrial function and cellular energy (ATP) synthesis. anavex.com

Reduction of Oxidative Stress: The compound has been shown to block the induction of lipid peroxidation, a marker of oxidative damage to cell membranes. anavex.comniph.go.jp

The synergistic action on both muscarinic and sigma-1 receptors is considered a novel mechanism that underlies its neuroprotective potential. anavex.comanavex.com For instance, the beneficial effects of this compound against learning impairments induced by the amyloid-beta peptide were prevented by both the muscarinic antagonist scopolamine (B1681570) and the sigma-1 inactivator BD1047, confirming the involvement of both receptor systems. researchgate.net

Research Findings

The following tables summarize key research data related to the binding affinity and downstream effects of this compound.

Table 1: Binding Affinity of Anavex Compounds

Compoundσ1 Receptor Ki (nM)M1 Receptor IC50 (nM)
This compound33.01800
ANAVEX 2-734.3>10000
ANAVEX 3-711.8730

Data adapted from scientific diagrams showing the binding affinities (Ki) and inhibitory concentrations (IC50) for sigma-1 (σ1) and muscarinic M1 receptors. nih.govresearchgate.net

Table 2: Summary of Downstream Effects of this compound

Cellular ProcessSpecific Target/Pathway ModulatedObserved EffectReference
Calcium SignalingIP3R, SERCA pumpRegulation of intracellular calcium mobilization anavex.comanavex.comfirstwordpharma.com
ApoptosisCaspase-3, Caspase-12Prevention of expression, blocking apoptotic cascade anavex.comprnewswire.comanavex.comniph.go.jp
Oxidative StressLipid PeroxidationBlocked induction of lipid peroxidation anavex.comniph.go.jp
Mitochondrial FunctionMitochondrial enzyme complexes I & IVProtective effects under pathological conditions anavex.com

Preclinical Pharmacological Activity and Observed Biological Effects

Neuroprotective Efficacy in Experimental Models

Preclinical studies have demonstrated the neuroprotective potential of Anavex 1-41 in various experimental models of neurodegeneration.

In non-transgenic mouse models of Alzheimer's disease, where neurotoxicity is induced by the injection of amyloid-beta (Aβ) peptide, this compound has shown the ability to protect neurons from degeneration and death. anavex.combiospace.com Specifically, it has been observed to reduce the loss of pyramidal cells in the hippocampus, a brain region critical for learning and memory. anavex.com This neuroprotective action is a key component for potential long-term benefits in neurodegenerative diseases. biospace.com

This compound has been shown to prevent the expression of caspase-3, a key enzyme in the apoptotic (programmed cell death) pathway. annualreports.comanavex.comsec.govmarketscreener.com By blocking caspase-3 activation, the compound helps to prevent the loss of cells in the hippocampus. annualreports.comanavex.com Furthermore, in mouse models of Alzheimer's disease, this compound has demonstrated the ability to block the expression of caspase-12, an enzyme that indicates early toxic effects associated with the disease. anavex.com The compound's anti-apoptotic effects are linked to its ability to combat endoplasmic reticulum (ER) stress. anavex.com

Table 1: Effect of this compound on Apoptotic Markers

Marker Effect of this compound Experimental Model Reference
Caspase-3 Prevention of expression Mouse model of Alzheimer's disease annualreports.comanavex.comsec.govmarketscreener.com
Caspase-12 Blockade of expression Mouse model of Alzheimer's disease anavex.com

Oxidative stress is a significant factor in the pathogenesis of neurodegenerative diseases. anavex.comanavex.com this compound has demonstrated the ability to guard against oxidative stress and repair cells affected by its damaging effects. biospace.comanavex.com In preclinical studies, the compound prevented oxidative stress and blocked the induction of amyloid-beta-induced lipid peroxidation, a process that damages nerve cell membranes. anavex.comanavex.com This anti-oxidative activity is believed to be mediated through the modulation of sigma receptors. biospace.comanavex.com Additionally, preclinical data indicates that this compound has protective effects on mitochondrial enzyme complexes I and IV under pathological conditions. anavex.comlarvol.comalzheimersnewstoday.com

While direct evidence for this compound's effect on synaptogenesis is still emerging, related compounds from the same class have shown promise in this area. anavex.com For instance, the sigma-1 receptor agonist ANAVEX 3-71 has been shown to promote the formation of new synapses (synaptogenesis) in preclinical models. anavex.comalzheimersnewstoday.com Given that this compound also targets the sigma-1 receptor, it is hypothesized to have similar beneficial effects on neuronal morphology and synaptic integrity. The sigma-1 receptor is known to be involved in restoring homeostasis and stimulating the recovery of cell function. sec.gov

Counteraction of Oxidative Stress and Lipid Peroxidation

Effects on Cognitive and Memory Function in Animal Models

This compound has shown significant anti-amnesic properties in animal models of cognitive impairment.

In mouse models where learning and memory deficits are induced by the administration of amyloid-beta peptide, this compound has been shown to reverse these impairments. anavex.comanavex.combiospace.com The compound was effective in both short-term and long-term memory tests. anavex.com When administered prior to the amyloid-beta peptide, this compound was able to prevent the development of learning deficits. anavex.com The anti-amnesic effects of this compound are believed to be mediated through its action as a mixed muscarinic and sigma-1 receptor agonist. anavex.comnih.gov

Table 2: Preclinical Efficacy of this compound in a Mouse Model of Alzheimer's Disease

Efficacy Endpoint Observed Effect Reference
Learning Deficits Reversal anavex.comanavex.com
Short-Term Memory Effective anavex.com
Long-Term Memory Effective anavex.com
Prevention of Learning Deficits Effective anavex.com

Improvement of Spatial and Non-Spatial Memory Parameters

Preclinical studies have shown that this compound can improve both spatial and non-spatial memory in animal models. In a mouse model of Alzheimer's disease, where memory deficits were induced by the administration of amyloid beta peptide, this compound reversed these learning deficits. anavex.com The compound was effective in both short-term and long-term memory tests. anavex.com Specifically, it improved performance in spontaneous alternation and passive avoidance tasks, which assess spatial working memory and long-term contextual memory, respectively. anavex.combiospace.com

Anti-amnesic Properties in Pharmacological Models (e.g., Scopolamine-induced, Dizocilpine-induced)

This compound has demonstrated anti-amnesic properties in pharmacological models of amnesia. It has been shown to reverse learning deficits in mice induced by drugs such as scopolamine (B1681570) and dizocilpine (B47880). anavex.combiospace.com Scopolamine, a muscarinic antagonist, is known to impair learning and memory. nih.gov this compound attenuated scopolamine-induced amnesia, with a notable effect on both short- and long-term memory. nih.govresearchgate.net The anti-amnesic effects of this compound against scopolamine-induced deficits are linked to its activity at both muscarinic and sigma-1 receptors. researchgate.net

Pharmacological Model Effect of this compound Memory Type Receptor Involvement
Scopolamine-induced amnesiaAttenuated learning impairments nih.govresearchgate.netShort-term and long-term researchgate.netMuscarinic and Sigma-1 researchgate.net
Dizocilpine-induced amnesiaReversed learning deficits anavex.combiospace.comNot specifiedNot specified
Amyloid beta peptide-induced deficitsReversed learning deficits anavex.comanavex.comShort-term and long-term anavex.comNot specified

Modulation of Affective and Behavioral States in Animal Models

Anti-depressant-like Effects

This compound has exhibited anti-depressant-like activity in animal models. prnewswire.com In the forced swim test in mice, a common model to screen for antidepressant effects, this compound reduced the duration of immobility. researchgate.net This suggests a potential antidepressant effect. However, this effect was not blocked by a sigma-1 receptor antagonist, indicating that the antidepressant-like properties may not be mediated by the sigma-1 receptor. nih.govresearchgate.net

Anti-convulsive Activity

Preclinical evidence suggests that this compound possesses weak anti-convulsive activity. prnewswire.com While it is has been noted to have anti-convulsive properties, this effect is considered less prominent compared to its other activities. prnewswire.comanavex.com

Restoration of Cellular Homeostasis in Pathological Conditions

This compound has been shown to contribute to the restoration of cellular homeostasis in pathological conditions, primarily through its neuroprotective effects. In preclinical studies, it prevented oxidative stress, a key contributor to cell damage in neurodegenerative diseases. anavex.comanavex.com Specifically, it blocked the induction of lipid peroxidation, a process that damages nerve cell membranes. anavex.comanavex.com

Furthermore, this compound has demonstrated the ability to prevent the expression of caspase-3, an enzyme that plays a crucial role in apoptosis, or programmed cell death. anavex.comannualreports.comsec.gov By inhibiting caspase-3, this compound helps to reduce the loss of pyramidal cells in the hippocampus, a brain region vital for learning and memory. anavex.com Preclinical data also indicates that this compound may have protective effects on mitochondrial enzyme complexes during pathological conditions. sec.govanavex.comsec.gov

Observed Effect Mechanism/Pathway Significance
Prevention of oxidative stress anavex.comanavex.comBlockade of lipid peroxidation anavex.comanavex.comProtects nerve cell membranes from damage
Inhibition of apoptosis anavex.comannualreports.comsec.govPrevention of caspase-3 expression anavex.comannualreports.comsec.govReduces programmed cell death of neurons
Mitochondrial protection sec.govanavex.comsec.govProtective effects on enzyme complexes I and IV anavex.comSupports cellular energy production and function

Methodologies for Preclinical Investigation of Anavex 1 41

In Vitro Experimental Paradigms

In the preclinical assessment of ANAVEX 1-41, a variety of in vitro experimental models are utilized to elucidate its mechanisms of action and therapeutic potential at the cellular and subcellular levels. These laboratory-based techniques provide critical insights into the compound's effects on neuronal protection, mitochondrial function, receptor interactions, and enzymatic activity.

Cultured Cell Lines and Primary Neuronal Cultures for Cytoprotection Studies

To investigate the neuroprotective properties of this compound, researchers employ cultured cell lines and primary neuronal cultures. These in vitro systems allow for the study of cellular responses to neurotoxic insults in a controlled environment. For instance, neuronal cells are exposed to toxins like the amyloid-beta (Aβ) peptide to mimic the pathological conditions of Alzheimer's disease. anavex.comanavex.com The ability of this compound to mitigate cell death and promote survival is then assessed.

A key aspect of these studies is the examination of apoptosis, or programmed cell death. The expression of enzymes such as caspase-3 and caspase-12, which are critical mediators of apoptosis, is often measured. anavex.comanavex.comsec.govprnewswire.com Preclinical findings have indicated that this compound can prevent the expression of caspase-3 in animal models, suggesting its role in protecting neurons from degeneration. anavex.comsec.govprnewswire.comannualreports.comsec.gov These cytoprotection studies are fundamental in establishing the compound's potential to counteract the neuronal loss observed in neurodegenerative diseases. biospace.comanavex.com

Isolated Mitochondrial Preparations for Bioenergetic Analysis

Mitochondrial dysfunction is a key factor in the pathogenesis of many neurodegenerative disorders. To evaluate the impact of this compound on mitochondrial function, researchers utilize isolated mitochondrial preparations. This technique allows for the direct assessment of mitochondrial respiration and energy production, independent of other cellular processes. nih.govnih.gov

Preclinical data suggests that this compound demonstrates protective effects on mitochondrial enzyme complexes under pathological conditions. annualreports.comsec.govsec.gov By analyzing the bioenergetic activity in isolated mitochondria, scientists can determine if the compound can preserve or restore mitochondrial function in the face of disease-related stress. nih.gov Studies have shown that sigma-1 receptor agonists, such as this compound, can protect mitochondria from damage induced by agents like the Aβ peptide.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a crucial methodology for determining the affinity and selectivity of this compound for its target receptors. google.com In these experiments, a radioactively labeled compound (the radioligand) that is known to bind to a specific receptor is used. By measuring how effectively this compound displaces the radioligand, its binding affinity (Ki) for that receptor can be quantified. researchgate.netnih.gov

These assays have been instrumental in characterizing this compound as a mixed sigma-1 and muscarinic receptor ligand. google.comniph.go.jp For example, studies have utilized radioligands such as 3H-pentazocine for sigma-1 receptors to determine the binding affinity of this compound. google.comnih.gov The results from these assays provide a detailed profile of the compound's interaction with various receptors, which is essential for understanding its pharmacological activity. niph.go.jp

Table 1: Receptor Binding Affinity of this compound

Receptor Subtype Binding Affinity (Ki) in nM
Sigma-1 44 niph.go.jp
Muscarinic M1 18 - 114 niph.go.jp
Muscarinic M2 18 - 114 niph.go.jp
Muscarinic M3 18 - 114 niph.go.jp
Muscarinic M4 18 - 114 niph.go.jp

Cell-Free Biochemical Assays for Enzyme Activity Measurement

To understand the direct effects of this compound on specific enzymes, cell-free biochemical assays are employed. These assays isolate the enzyme of interest from other cellular components, allowing for a precise measurement of how the compound modulates its activity.

A significant focus of these studies has been on enzymes involved in the pathological cascade of Alzheimer's disease. For instance, assays measuring the activity of caspase enzymes, which are key executioners of apoptosis, have been utilized. anavex.comanavex.com Preclinical research has shown that this compound can prevent the expression of caspase-3, an enzyme that plays a crucial role in programmed cell death. anavex.comsec.govprnewswire.comannualreports.comsec.gov

In Vivo Animal Models of Neurological Dysfunctions

To evaluate the therapeutic potential of this compound in a living organism, researchers utilize in vivo animal models that replicate certain aspects of human neurological disorders. These models are essential for understanding the compound's effects on complex physiological processes and behavior.

Non-Transgenic Rodent Models of Neurodegeneration (e.g., Amyloid Beta Peptide Injections)

A commonly used in vivo model for studying Alzheimer's-like pathology involves the direct injection of the amyloid-beta (Aβ) peptide, specifically the Aβ25-35 fragment, into the brains of non-transgenic mice. anavex.comanavex.comnih.gov This procedure induces a range of pathological changes that mimic those seen in Alzheimer's disease, including oxidative stress, learning and memory deficits, and neuronal cell loss. anavex.comanavex.com

In these models, this compound has been shown to exert potent neuroprotective effects. anavex.combiospace.comanavex.com Studies have demonstrated that administration of this compound can prevent the learning deficits and lipid peroxidation induced by Aβ25-35 injection. anavex.comanavex.com Furthermore, the compound has been observed to block the induction of caspase-3 expression and reduce the loss of pyramidal cells in the hippocampus, a brain region critical for memory. anavex.com These findings in non-transgenic rodent models provide strong evidence for the potential of this compound to counteract the neurotoxic effects of amyloid pathology.

Table 2: Effects of this compound in a Non-Transgenic Mouse Model of Alzheimer's Disease

Measured Parameter Effect of Aβ25-35 Injection Effect of this compound Treatment
Learning and Memory Deficits in spontaneous alternation and passive avoidance anavex.com Reversal of learning deficits anavex.com
Oxidative Stress Increased lipid peroxidation anavex.comanavex.com Blocked induction of lipid peroxidation anavex.com
Neuronal Cell Loss Loss of pyramidal cells in the hippocampus anavex.com Reduced loss of pyramidal cells anavex.com
Apoptosis Increased expression of caspase-3 anavex.com Blocked expression of caspase-3 anavex.com

Pharmacologically Induced Models of Cognitive Impairment

In the preclinical evaluation of this compound, researchers have utilized established pharmacological models to induce cognitive deficits in animals, thereby creating a platform to test the compound's potential therapeutic effects. These models employ specific chemical agents known to disrupt memory and learning processes, mimicking certain aspects of neurodegenerative diseases.

One primary agent used is the amyloid beta (Aβ) peptide, specifically the Aβ25-35 fragment. anavex.comanavex.com Intracerebroventricular (ICV) injection of Aβ25-35 into the brains of mice is a widely used non-transgenic model for Alzheimer's disease. anavex.comanavex.com This peptide induces a cascade of pathological events, including oxidative stress, biochemical changes, and significant learning and memory deficits within a short period, typically around seven days. anavex.comanavex.com By administering this compound to these animals, researchers can assess its ability to counteract the amnesic effects caused by the amyloid peptide. anavex.comanavex.com

Additionally, cognitive impairment has been induced using pharmacological antagonists of key neurotransmitter systems. Agents such as scopolamine (B1681570), a muscarinic receptor antagonist, and dizocilpine (B47880) (MK-801), an NMDA receptor antagonist, are used to induce learning and memory deficits. anavex.comresearchgate.net this compound has been shown to reverse the learning impairments caused by both scopolamine and dizocilpine in mice, demonstrating its potential to act on cholinergic and glutamatergic pathways implicated in cognition. anavex.comresearchgate.net

Models for Oxidative Stress and Apoptosis Evaluation

The investigation of this compound's neuroprotective properties involves models designed to provoke and measure cellular stress and programmed cell death (apoptosis). The aforementioned model involving the injection of amyloid beta (Aβ) peptide is central to these evaluations. anavex.com Aβ is known to trigger significant oxidative stress, a condition characterized by an imbalance of reactive oxygen species (ROS) that leads to cellular damage. anavex.comannualreports.com A key biochemical process used to measure this damage is lipid peroxidation, which involves the degradation of lipids in cell membranes. anavex.com Studies have shown that this compound can block the induction of Aβ-induced lipid peroxidation in the hippocampus, a critical brain region for memory. anavex.comanavex.com

These models also evaluate apoptosis, or programmed cell death, a critical factor in the neuronal loss seen in neurodegenerative diseases. annualreports.comsec.gov The expression of specific enzymes called caspases is a hallmark of apoptosis. Preclinical studies have demonstrated that this compound prevents the expression of caspase-3, a key executioner enzyme in the apoptotic pathway. anavex.comannualreports.comsec.gov More recent investigations have also measured the expression of caspase-12, an enzyme specifically linked to endoplasmic reticulum (ER) stress, which is considered one of the earliest toxic effects in Alzheimer's disease models. anavex.com The ability of this compound to block the expression of these caspases in Aβ-injected mouse models provides strong evidence of its anti-apoptotic and neuroprotective potential. anavex.comanavex.com

Behavioral Assessment Tools (e.g., Y-maze, Passive Avoidance Test, Forced Swim Test)

To quantify the effects of this compound on cognitive function and behavior, a battery of standardized behavioral tests is employed in preclinical studies. These tools provide objective measures of learning, memory, and antidepressant-like activity.

The Passive Avoidance Test is a widely used task to assess non-spatial, fear-motivated learning and memory. anavex.comresearchgate.net In this test, an animal learns to avoid an environment in which it previously received an aversive stimulus (e.g., a mild foot shock). The ability of this compound to improve performance in this test, specifically by preventing amyloid-beta-induced deficits, indicates its anti-amnesic properties. anavex.com

Spatial working memory is often evaluated using the Y-maze . The task of spontaneous alternation, which is assessed in a Y-maze, relies on an animal's innate tendency to explore novel environments. researchgate.netnih.gov A high rate of alternation (entering a different arm of the maze on consecutive choices) reflects proper functioning of the hippocampus and healthy working memory. This compound has been shown to prevent deficits in spontaneous alternation performance in models of cognitive impairment. anavex.com

The Forced Swim Test is a common behavioral despair model used to screen for antidepressant-like activity of compounds. researchgate.netenamine.netconductscience.com In this test, rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, with a reduction in immobility time interpreted as an antidepressant-like effect. enamine.net this compound has been observed to reduce the duration of immobility in this test, suggesting it may possess antidepressant properties. researchgate.net

Table 1: Summary of Behavioral Assessment Findings for this compound

Behavioral TestCognitive/Behavioral Domain AssessedModel of ImpairmentObserved Effect of this compound
Passive Avoidance TestNon-spatial, long-term memoryAmyloid-beta peptide injectionPrevented Aβ-induced learning deficits. anavex.com
Y-maze (Spontaneous Alternation)Spatial working memoryAmyloid-beta peptide injectionPrevented Aβ-induced learning impairments. anavex.com
Forced Swim TestDepression-like behavior ("behavioral despair")N/A (stress-induced immobility)Reduced immobility duration, indicating antidepressant-like activity. researchgate.net

Advanced Biochemical and Molecular Biology Techniques

Quantitative Analysis of Intracellular ROS Levels

The assessment of oxidative stress is fundamental to understanding the neuroprotective mechanism of this compound. biospace.com Quantitative analysis of intracellular reactive oxygen species (ROS) provides a direct measure of cellular oxidative burden. A standard method for this involves the use of fluorescent probes, such as 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA). nih.govresearchgate.net Once inside the cell, DCFH-DA is deacetylated and then oxidized by ROS into the highly fluorescent compound dichlorofluorescein (DCF). The intensity of this fluorescence, which can be measured using techniques like flow cytometry or fluorescence microscopy, is directly proportional to the level of intracellular ROS. nih.gov

In the context of this compound research, a key endpoint for oxidative stress has been the measurement of lipid peroxidation in the hippocampus following an amyloid-beta challenge. anavex.com Lipid peroxidation is a downstream consequence of excessive ROS, leading to cell membrane damage. Assays for lipid peroxidation, such as those measuring malondialdehyde (MDA) or 4-hydroxynonenal (B163490) (4-HNE), provide a quantitative measure of this oxidative damage. The finding that this compound prevents the Aβ25-35 peptide-induced increase in lipid peroxidation serves as strong evidence of its ability to mitigate oxidative stress at the cellular level. anavex.comanavex.com

Spectrophotometric Measurement of Mitochondrial Complex Activities

Mitochondria are central to cell survival and energy metabolism, and their dysfunction is a key element in neurodegeneration. annualreports.comnih.gov this compound is believed to exert protective effects on mitochondria. anavex.com A precise method to evaluate mitochondrial health is the spectrophotometric measurement of the activity of the individual complexes of the electron transport chain (ETC). researchgate.netnih.gov This technique allows researchers to pinpoint specific sites of mitochondrial damage or protection.

The process involves isolating mitochondria from tissue homogenates (e.g., from the hippocampus). nih.gov The activity of each complex is then measured by monitoring the change in absorbance of a specific substrate or electron acceptor over time using a spectrophotometer. nih.govresearchgate.net

Complex I (NADH:ubiquinone oxidoreductase) activity is measured by following the oxidation of NADH at a wavelength of 340 nm. nih.govplos.org

Complex II (Succinate dehydrogenase) activity can be determined by measuring the reduction of specific dyes. researchgate.net

Complex IV (Cytochrome c oxidase) activity is often assayed by monitoring the oxidation of reduced cytochrome c at 550 nm. nih.gov

Studies on related sigma-1 receptor agonists have used these methods to show protection against Aβ-induced decreases in mitochondrial respiration and complex IV activity. nih.govlarvol.com Such analyses are crucial for demonstrating that a compound like this compound can preserve mitochondrial function, which is essential for neuronal health. annualreports.com

Western Blotting and Immunofluorescence for Protein Expression and Localization

Western blotting and immunofluorescence are powerful complementary techniques used to study the expression and location of specific proteins within cells and tissues. researchgate.netnih.gov These methods have been instrumental in elucidating the molecular mechanisms of this compound, particularly its anti-apoptotic effects.

Western Blotting provides a quantitative analysis of protein expression. nih.gov In studies of this compound, this technique is used to measure the levels of key proteins involved in apoptosis and cellular stress, such as caspase-3 and caspase-12. anavex.comanavex.com The process involves separating proteins from tissue lysates by size using gel electrophoresis, transferring them to a membrane, and then using specific antibodies to detect the protein of interest. By comparing the band intensity of the target protein in treated versus untreated samples, researchers can quantify changes in its expression. The reported ability of this compound to prevent the expression of caspase-3 and caspase-12 is a finding derived from this technique. anavex.comanavex.com

Immunofluorescence is a histological technique that allows for the visualization of the subcellular localization of a target protein. micropublication.org This method involves treating thin slices of tissue (e.g., brain sections) with a primary antibody specific to the target protein, followed by a secondary antibody tagged with a fluorescent dye. researchgate.net When viewed under a fluorescence microscope, the protein's location within the cell or tissue is revealed. For example, immunofluorescence could be used to confirm that caspase-3 activation is occurring within the pyramidal cells of the hippocampus and to visually demonstrate how this compound treatment prevents this. anavex.com

Table 2: Summary of Biochemical and Molecular Biology Techniques for this compound

TechniqueBiological Marker/Process AssessedKey Finding Related to this compound
ROS/Lipid Peroxidation AssaysIntracellular Reactive Oxygen Species (ROS); Oxidative DamageBlocked the induction of amyloid-beta-induced lipid peroxidation. anavex.comanavex.com
SpectrophotometryMitochondrial Electron Transport Chain Complex ActivityExerts protective effects on mitochondria, which is a target of sigma-1 receptor agonists. anavex.comlarvol.com
Western BlottingExpression levels of specific proteins (e.g., caspases)Prevented the expression of caspase-3 and caspase-12. anavex.comanavex.com
ImmunofluorescenceLocalization of proteins within cells/tissuesUsed to visualize and confirm the location of pathological markers (e.g., in the hippocampus). anavex.com

Histological and Immunohistochemical Techniques for Cellular Integrity and Pathology

Morphological analyses of brain tissue have been instrumental in understanding the neuroprotective effects of this compound in animal models of Alzheimer's disease. In mice injected with the amyloid-beta (Aβ) 25-35 peptide, a model that mimics aspects of Alzheimer's pathology, histological examinations have revealed significant neuronal loss in the CA1 pyramidal cell layer of the hippocampus. nih.gov Treatment with this compound has been shown to prevent this Aβ(25-35)-induced cell death, preserving the structural integrity of this critical brain region involved in memory formation. nih.gov

Immunohistochemical techniques, which use antibodies to visualize specific proteins within the tissue, have provided further insights. These studies have demonstrated that this compound can prevent the Aβ(25-35)-induced increase in the number of glial fibrillary acidic protein (GFAP) immunopositive cells. nih.gov GFAP is a marker for astrocytes, and its upregulation is a hallmark of neuroinflammation. By preventing the increase in GFAP-positive cells, this compound demonstrates a potential to suppress inflammatory processes associated with neurodegeneration. nih.gov

Furthermore, immunohistochemical analysis has been employed to detect markers of apoptosis, or programmed cell death. This compound has been found to block the expression of caspase-3, a key enzyme in the apoptotic cascade, in response to Aβ(25-35) toxicity. nih.govanavex.com This finding suggests that the neuroprotective effects of this compound are, at least in part, mediated by its ability to inhibit apoptotic pathways. nih.govpublicnow.com

Table 1: Histological and Immunohistochemical Findings for this compound

TechniqueBrain RegionMarker/ObservationFinding with this compound TreatmentReference
HistologyHippocampus (CA1)Pyramidal cell lossPrevention of Aβ(25-35)-induced cell loss nih.gov
ImmunohistochemistryHippocampus, Retrosplenial CortexGlial Fibrillary Acidic Protein (GFAP)Prevention of Aβ(25-35)-induced increase in GFAP-positive cells nih.gov
ImmunohistochemistryHippocampusCaspase-3Blockade of Aβ(25-35)-induced expression nih.govanavex.com

Assays for Lipid Peroxidation Markers

Oxidative stress is a key pathological feature of neurodegenerative diseases, and lipid peroxidation is a major indicator of oxidative damage to cellular membranes. In preclinical studies, this compound has demonstrated a potent ability to counteract this process. Specifically, in mouse models where Aβ(25-35) peptide is used to induce oxidative stress, this compound has been shown to prevent the associated increase in lipid peroxidation within the hippocampus. nih.govanavex.com This protective effect against the biochemical process that damages nerve cell membranes underscores the compound's anti-oxidative stress potential. anavex.comanavex.com The measurement of lipid peroxidation serves as a critical assay to confirm the neuroprotective activity of this compound at a biochemical level. anavex.com

Pharmacological Manipulation and Antagonist Studies

To dissect the specific receptor systems through which this compound exerts its effects, pharmacological antagonist studies have been employed. These studies involve the co-administration of this compound with selective antagonists for its proposed targets, the sigma-1 (σ1) receptor and muscarinic acetylcholine (B1216132) receptors.

Use of Selective σ1R Antagonists (e.g., BD1047)

The involvement of the sigma-1 receptor in the therapeutic actions of this compound has been investigated using the selective σ1R antagonist, BD1047. nih.gov Preclinical studies have shown that the beneficial effects of this compound on learning and memory impairments induced by Aβ(25-35) or the muscarinic antagonist scopolamine can be prevented by pretreatment with BD1047. nih.govnih.gov This blockade of this compound's anti-amnesic effects by a selective σ1R antagonist provides strong evidence that its cognitive-enhancing properties are mediated, at least in part, through its activity at the sigma-1 receptor. nih.govnih.gov These findings suggest that this compound acts as a sigma-1 receptor agonist. anavex.com

Application of Muscarinic Receptor Antagonists (e.g., Scopolamine)

To confirm the involvement of the muscarinic acetylcholine system, the non-selective muscarinic receptor antagonist scopolamine has been utilized. Scopolamine is known to induce learning and memory deficits. wikipedia.org this compound has been shown to effectively reverse the amnesia induced by scopolamine. nih.gov Crucially, the anti-amnesic effects of this compound in the context of Aβ(25-35)-induced toxicity were also prevented by scopolamine, indicating that muscarinic receptor signaling is essential for its therapeutic action. nih.govanavex.com The differential blockade of this compound's effects on short- and long-term memory by either BD1047 or scopolamine suggests a mixed pharmacological profile, acting as both a muscarinic and sigma-1 receptor agonist. anavex.com

Table 2: Pharmacological Antagonist Study Findings for this compound

AntagonistTarget ReceptorEffect of Antagonist on this compound ActivityImplicationReference
BD1047Sigma-1 (σ1) ReceptorBlocked the anti-amnesic effects of this compoundThis compound acts as a σ1R agonist nih.govnih.gov
ScopolamineMuscarinic Acetylcholine ReceptorsPrevented the beneficial effects of this compound against Aβ(25-35)-induced learning impairmentsThis compound's effects involve muscarinic receptor activation nih.govanavex.com

Theoretical Implications and Future Avenues for Academic Research

ANAVEX 1-41 within the Framework of Multi-Target Directed Ligands (MTDLs) in Neuropharmacology

This compound is a prime example of a Multi-Target Directed Ligand (MTDL), a therapeutic strategy gaining traction in the treatment of complex, multifactorial diseases like neurodegenerative disorders. nih.govresearchgate.net Unlike traditional drugs that target a single receptor, MTDLs are designed to interact with multiple cellular targets simultaneously, potentially offering a more comprehensive therapeutic effect. researchgate.netresearchgate.net This approach may overcome the limitations of single-target drugs, such as the development of drug resistance and unfavorable pharmacokinetic profiles. nih.gov

This compound exhibits affinity for several receptors, including the sigma-1 receptor (σ1R), muscarinic acetylcholine (B1216132) receptors (mAChR), α1-adrenoceptors, 5-HT2 receptors, and dopamine (B1211576) D3 receptors. nih.govnih.gov This polypharmacological profile is believed to contribute to its observed anti-amnesic, neuroprotective, anti-apoptotic, and anti-oxidative properties. biospace.comanavex.com The ability of a single molecule to modulate multiple pathways involved in neurodegeneration represents a significant advantage in developing effective treatments. nih.gov

Deeper Elucidation of σ1R's Role in Integrated Cellular Stress Responses

The sigma-1 receptor, a chaperone protein primarily located at the endoplasmic reticulum (ER)-mitochondria interface, is a key target of this compound. nih.govresearchgate.net The σ1R plays a crucial role in regulating cellular responses to stress, including oxidative stress and ER stress, which are implicated in the pathogenesis of neurodegenerative diseases. anavex.comsec.govanavex.com

Activation of σ1R by ligands like this compound is thought to modulate several cellular processes to mitigate stress. anavex.com These include the regulation of calcium homeostasis, reduction of reactive oxygen species (ROS) formation, and suppression of neuroinflammation. anavex.com Preclinical studies have shown that this compound can guard against oxidative stress and repair cells compromised by its effects. biospace.comanavex.com Further research is needed to fully understand the intricate mechanisms by which σ1R activation by this compound integrates these cellular stress responses to confer neuroprotection.

Investigation of the Pharmacological Cross-Talk between σ1R and mAChR Systems

A significant aspect of this compound's mechanism of action is the synergistic interaction between the sigma-1 and muscarinic acetylcholine receptor systems. biospace.comaccessnewswire.com this compound is a potent ligand for both σ1R and mAChRs, acting as an M1 muscarinic acetylcholine receptor agonist and an M2/M3 receptor antagonist. nih.gov This dual activity is believed to amplify its anti-amnesic and neuroprotective effects. biospace.comaccessnewswire.com

The cross-talk between these two receptor systems is a promising area for future investigation. Understanding how the simultaneous modulation of σ1R and mAChRs by this compound leads to enhanced therapeutic efficacy could pave the way for the development of more potent MTDLs. Studies suggest that this synergy is crucial for the compound's ability to reverse learning deficits in animal models of Alzheimer's disease. anavex.com

Uncovering Novel Downstream Signaling Pathways and Effector Molecules

The binding of this compound to its primary targets, σ1R and mAChRs, initiates a cascade of downstream signaling events. While some pathways have been identified, a comprehensive map of these signaling networks and the key effector molecules involved remains to be fully elucidated.

Comparative Mechanistic Analysis with Related σ1R Agonists (e.g., ANAVEX 2-73, ANAVEX 3-71)

This compound is part of a portfolio of related compounds developed by Anavex Life Sciences, including Anavex 2-73 (blarcamesine) and Anavex 3-71. nih.govanavex.com These compounds share a common origin and exhibit overlapping, yet distinct, pharmacological profiles. anavex.comanavex.com A comparative mechanistic analysis of these congeners is crucial for understanding their unique therapeutic potentials.

While all three compounds are σ1R agonists, they differ in their affinities for other receptors and their specific effects on cellular pathways. nih.govanavex.com For instance, Anavex 2-73 also targets muscarinic receptors and has been shown to induce autophagy. anavex.comnih.gov Anavex 3-71, a dual sigma-1 receptor agonist and M1 positive allosteric modulator, has demonstrated the ability to promote synaptogenesis. anavex.combiospace.com A detailed comparison of their mechanisms could inform the selection of the most appropriate compound for specific neurological disorders.

CompoundPrimary TargetsKey Preclinical Findings
This compound σ1R, mAChR (M1 agonist, M2/M3 antagonist), α1-adrenoceptors, 5-HT2, D3 receptors nih.govnih.govPotent anti-amnesic and neuroprotective effects, prevents oxidative stress and apoptosis biospace.comanavex.com
Anavex 2-73 σ1R, mAChR annualreports.comInduces autophagy, restores cellular homeostasis, anti-amnesic and neuroprotective properties anavex.comnih.gov
Anavex 3-71 σ1R, M1 muscarinic receptors biospace.comannualreports.comPromotes synaptogenesis, reduces neuroinflammation and mitochondrial dysfunction nih.govanavex.combiospace.com

Exploration of Preclinical Relevance in Broader Models of Central Nervous System Disorders

While much of the research on this compound has focused on Alzheimer's disease models, its multi-target profile suggests potential therapeutic relevance in a broader range of central nervous system (CNS) disorders. biospace.comanavex.comperplexity.ai Future preclinical studies should explore its efficacy in models of other neurological and psychiatric conditions.

The known anti-convulsive, anti-depressant, and anxiolytic properties of σ1R agonists suggest that this compound could be beneficial in epilepsy and depression. biospace.comanavex.com Furthermore, its neuroprotective and anti-inflammatory effects may have implications for treating stroke-induced brain injury. perplexity.aifirstwordpharma.com Investigating this compound in these and other CNS disorder models will be essential to fully realize its therapeutic potential.

Methodological Refinements for Preclinical Efficacy and Mechanism Validation

To further validate the preclinical efficacy and elucidate the mechanisms of action of this compound, refined and advanced research methodologies are required. The use of genomic and transcriptomic biomarkers can help in understanding the molecular changes induced by the compound. sec.gov

Future studies should employ a range of validated animal models that accurately recapitulate the complex pathology of human CNS disorders. anavex.com Advanced imaging techniques, such as positron emission tomography (PET), can be utilized to visualize receptor occupancy and downstream effects in real-time. anavex.com Additionally, sophisticated electrophysiological and behavioral assays will be crucial for correlating molecular and cellular changes with functional outcomes.

Q & A

Q. What are the primary pharmacological targets of Anavex 1-41, and how do its binding affinities compare to related compounds like Anavex 2-73?

  • Answer : this compound primarily targets σ1 and M1 muscarinic receptors. Its binding affinity for σ1 receptors (Ki = 44.4 nM) is weaker than Anavex 3-71 (Ki = 0.046 nM) but stronger than Anavex 2-73 (IC50 = 0.86 μM). For M1 receptors, this compound exhibits a Ki of 18.5 nM, suggesting moderate selectivity compared to Anavex 3-71 (Ki = 1.3 nM). Structural differences, such as the presence of oxygen-linked phenyl groups, may explain these variations .

Q. What preclinical evidence supports the neuroprotective potential of this compound in Alzheimer’s disease (AD) models?

  • Answer : Preclinical studies demonstrate that this compound acts as a σ1 receptor agonist, modulating calcium signaling and reducing oxidative stress in neuronal cells. In transgenic AD mouse models, it improved cognitive performance in behavioral assays (e.g., Morris water maze) and reduced amyloid-beta plaque load. Experimental protocols typically involve chronic dosing (10–20 mg/kg, oral) over 8–12 weeks, with endpoints including histopathology, synaptic markers (e.g., synaptophysin), and inflammatory cytokines (e.g., IL-6) .

Q. How is this compound distinct from other σ1 receptor ligands in terms of mechanism of action?

  • Answer : Unlike non-selective σ1 ligands, this compound exhibits partial agonism with downstream activation of protein kinase C (PKC) and ERK pathways, which are critical for synaptic plasticity. Its dual modulation of σ1 and M1 receptors may synergistically enhance cholinergic transmission while mitigating excitotoxicity, a unique feature compared to single-target agents .

Advanced Research Questions

Q. How can researchers address contradictory affinity data (e.g., σ1 vs. M1 receptor binding) when validating this compound in vitro?

  • Answer :

Assay Validation : Use orthogonal techniques (e.g., radioligand binding, surface plasmon resonance) to confirm Ki/IC50 values.

Cell Line Selection : Ensure receptor expression levels in cell lines (e.g., CHO-K1 vs. HEK293) are consistent with native tissue.

Statistical Analysis : Apply nonlinear regression models (e.g., Prism) to analyze dose-response curves, reporting 95% confidence intervals.

Control Compounds : Include reference ligands (e.g., (+)-pentazocine for σ1, pirenzepine for M1) to benchmark results .

Q. What experimental design considerations are critical for in vivo studies evaluating this compound’s efficacy in comorbid AD and depression models?

  • Answer :
  • Animal Models : Use double-transgenic mice (e.g., APP/PS1 + chronic unpredictable stress) to mimic AD-depression comorbidity.
  • Dosage Optimization : Conduct pharmacokinetic studies to determine brain-to-plasma ratios and optimal dosing schedules.
  • Behavioral Endpoints : Combine AD-specific tests (e.g., novel object recognition) with depression assays (e.g., forced swim test).
  • Biomarker Analysis : Measure BDNF, cortisol, and σ1 receptor density in post-mortem tissue to correlate molecular effects with behavior .

Q. How can researchers ensure reproducibility when replicating this compound’s preclinical results across laboratories?

  • Answer :
  • Protocol Standardization : Adopt ARRIVE guidelines for animal studies, detailing anesthesia, euthanasia, and blinding procedures.
  • Data Transparency : Share raw datasets (e.g., ELISA absorbance values) in supplementary materials, using platforms like Figshare.
  • Cross-Lab Validation : Collaborate with independent labs to replicate key findings, controlling for variables like diet, housing conditions, and genetic drift in animal colonies .

Q. What advanced methodologies are suitable for studying this compound’s off-target effects and toxicity profile?

  • Answer :
  • High-Throughput Screening : Use panels (e.g., Eurofins Cerep SafetyScreen) to assess activity at 100+ GPCRs, ion channels, and kinases.
  • Transcriptomics : Perform RNA-seq on treated neuronal cultures to identify dysregulated pathways (e.g., apoptosis, autophagy).
  • Metabolomics : Analyze cerebrospinal fluid (CSF) in primate models for lactate/pyruvate ratios, indicating mitochondrial dysfunction .

Methodological Guidance for Data Analysis

Q. How should researchers statistically analyze dose-dependent neuroprotective effects of this compound in vitro?

  • Answer :
  • Dose-Response Modeling : Fit data to a four-parameter logistic curve (Hill equation) to calculate EC50/IC50.
  • Error Reporting : Use mean ± SEM with n ≥ 6 replicates per condition.
  • Comparative Tests : Apply one-way ANOVA with Tukey’s post hoc test for multi-group comparisons (e.g., vehicle vs. 1–100 nM treatments).
  • Software Tools : Use GraphPad Prism or R packages (e.g., drc) for robust curve fitting .

Q. What strategies mitigate variability in behavioral outcomes when testing this compound in rodent models?

  • Answer :
  • Environmental Controls : Standardize light/dark cycles, noise levels, and handler training.
  • Cohort Stratification : Randomize animals by baseline performance in pretests (e.g., open field activity).
  • Blinding : Ensure experimenters are blinded to treatment groups during data collection and analysis.
  • Power Analysis : Predefine sample sizes using G*Power to achieve 80% statistical power .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.